N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide
CAS No.: 877651-00-8
Cat. No.: VC7026308
Molecular Formula: C18H21NO3S
Molecular Weight: 331.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877651-00-8 |
|---|---|
| Molecular Formula | C18H21NO3S |
| Molecular Weight | 331.43 |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-4-thiophen-2-yloxane-4-carboxamide |
| Standard InChI | InChI=1S/C18H21NO3S/c1-21-15-5-2-4-14(12-15)13-19-17(20)18(7-9-22-10-8-18)16-6-3-11-23-16/h2-6,11-12H,7-10,13H2,1H3,(H,19,20) |
| Standard InChI Key | RQNPCIQYQIGRJR-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CNC(=O)C2(CCOCC2)C3=CC=CS3 |
Introduction
N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic organic compound with a complex molecular structure. It is identified by the compound ID G856-4631 and has a molecular formula of C18H21NO3S . This compound is of interest in various chemical and pharmaceutical research contexts due to its unique structural features.
Chemical Characteristics
The compound N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide exhibits several notable chemical characteristics:
-
Stereochemistry: The compound is achiral, meaning it does not have a chiral center .
-
LogP and LogD: Both are 3.1215, indicating moderate lipophilicity .
-
Hydrogen Bond Acceptors and Donors: It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .
Synthesis and Preparation
While specific synthesis details for N-[(3-methoxyphenyl)methyl]-4-(thiophen-2-yl)oxane-4-carboxamide are not widely documented, compounds with similar structures often involve multi-step reactions involving carboxylation and amidation processes. Typically, such syntheses require careful control of reaction conditions to ensure the formation of the desired product.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume